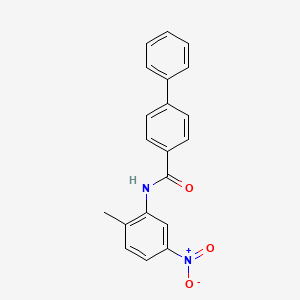
2-(3-bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazide compounds and their derivatives are a class of organic compounds known for their versatile applications in pharmaceuticals, agrochemicals, and materials science due to their significant biological activities and chemical properties. They are characterized by the presence of a hydrazide group (-CO-NH-NH2) and often undergo various chemical reactions to form complex structures with potential biological activities.
Synthesis Analysis
The synthesis of hydrazide derivatives generally involves the reaction of an acid hydrazide with an aldehyde or ketone to form hydrazone derivatives. This process often employs condensation reactions under various conditions. For example, the synthesis of N'-(2-bromobenzylidene)-2-(4-nitrophenoxy)acetohydrazide involves the structural characterization by elemental analysis, IR, UV-Vis, and NMR spectroscopy, showcasing the typical synthesis route for such compounds (Sheng et al., 2015).
Applications De Recherche Scientifique
Synthesis and Antimicrobial Applications
- Synthesis and Evaluation for Antimicrobial Activity: Schiff bases and thiazolidinone derivatives, including compounds structurally related to 2-(3-bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide, have been synthesized and evaluated for their antimicrobial properties. The studies involve esterification, hydrazination, and cyclization processes to yield compounds with potential antibacterial and antifungal activities (Fuloria et al., 2014).
Antitubercular and Antibacterial Activities
- Antitubercular Activity: Compounds derived from phenoxy or bromophenoxy acetic acid hydrazide showed promising antibacterial and antitubercular activities against Mycobacterium tuberculosis H37 Rv, indicating potential applications in the treatment of tuberculosis (Raja et al., 2010).
Nonlinear Optical Properties
- Nonlinear Optical Applications: Hydrazones synthesized from related compounds have been investigated for their nonlinear optical properties using z-scan technique. These studies reveal potential applications in optical devices such as limiters and switches due to their two-photon absorption capabilities (Naseema et al., 2010).
Supramolecular Architectures
- Structural and Theoretical Analysis: Novel hydrazones have been synthesized and analyzed for their supramolecular architectures through experimental and density functional theory analyses. The studies focus on hydrogen bonding, NLO properties, and the stabilization of structures, contributing to materials science and engineering (Khalid et al., 2021).
Anticancer Applications
- Evaluation Against Cancer Cell Lines: Aryloxyacetic acid hydrazide derivatives have been synthesized and evaluated for their anticancer activities. Some compounds demonstrated significant growth inhibition against various cancer cell lines, indicating their potential as therapeutic agents (Şenkardeş et al., 2021).
Analgesic and Anti-inflammatory Activities
- Analgesic and Anti-inflammatory Screening: A series of oxadiazole derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. The studies indicate potential applications in developing new pain and inflammation management drugs (Dewangan et al., 2015).
Propriétés
IUPAC Name |
2-(3-bromophenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClN2O2/c16-12-5-3-6-13(8-12)21-10-15(20)19-18-9-11-4-1-2-7-14(11)17/h1-9H,10H2,(H,19,20)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFYTRLOQMUZLE-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenoxy)-N'-(2-chlorobenzylidene)acetohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-methyl-5-nitrophenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B5548051.png)
![4-{[3-(benzyloxy)benzylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5548062.png)
![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-[(2-methylphenyl)thio]acetamide hydrochloride](/img/structure/B5548073.png)
![2-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-4-pyrimidinamine](/img/structure/B5548080.png)

![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5548091.png)

![5-[(2-methoxyphenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5548103.png)
![N-[(3S*,4R*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5548109.png)


